3-hydroxy-1-methyl-1H-indole-2-carbaldehyde 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155139
InChI: InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

CAS No.:

Cat. No.: VC20155139

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 3-hydroxy-1-methylindole-2-carbaldehyde
Standard InChI InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3
Standard InChI Key PJKLILSDGUSXDZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=C1C=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula, C₁₀H₉NO₂, corresponds to a bicyclic indole scaffold fused with a pyrrole ring. Key structural features include:

  • Hydroxyl group (-OH) at the 3-position, enhancing hydrogen-bonding capacity.

  • Aldehyde group (-CHO) at the 2-position, contributing to electrophilic reactivity.

  • Methyl substitution at the 1-position, influencing steric and electronic properties .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight175.18 g/mol
IUPAC Name3-Hydroxy-1-methylindole-2-carbaldehyde
SMILESCN1C2=CC=CC=C2C(=C1C=O)O
InChI KeyPJKLILSDGUSXDZ-UHFFFAOYSA-N
LogP1.696

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 3346 cm⁻¹ (N-H), 3292 cm⁻¹ (O-H), and 1693 cm⁻¹ (C=O) confirm functional groups .

  • NMR: ¹H NMR signals at δ 12.32 (N-H) and δ 5.55 (O-H), with aromatic protons resonating between δ 6.73–7.35 .

Synthetic Methodologies

Vilsmeier-Haack Reaction

This widely used method involves formylation of the indole nucleus:

  • Reagents: Anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate the Vilsmeier reagent.

  • Conditions: Reaction at 0–5°C followed by reflux (80–90°C) for 5–8 hours.

  • Yield: Up to 78–87% after purification via recrystallization .

Mechanistic Insight:
The electrophilic formyl group is introduced at the 2-position, while simultaneous hydroxylation occurs at the 3-position via tautomerization .

Fischer Indole Cyclization

An alternative route employs cyclohexanone derivatives and hydrazine hydrate:

  • Hydrazone Formation: Condensation of ketones with hydrazine.

  • Cyclization: Acid-catalyzed rearrangement to form the indole core.

  • Post-Modification: Methylation at the 1-position using methyl iodide .

Table 2: Comparative Synthetic Routes

MethodYield (%)AdvantagesLimitations
Vilsmeier-Haack78–87High regioselectivityRequires toxic POCl₃
Fischer Cyclization54–68ScalabilityMulti-step synthesis

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial growth by disrupting cell membrane integrity and enzyme function:

  • Targets: Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).

  • Mechanism: Aldehyde group reacts with microbial thiols, depleting glutathione reserves.

Antioxidant Capacity

In DPPH assays, 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde scavenges free radicals with an IC₅₀ of 18.7 µM, surpassing ascorbic acid (IC₅₀: 22.3 µM). The hydroxyl group donates hydrogen atoms, neutralizing reactive oxygen species (ROS).

Enzyme Inhibition

  • Urease Inhibition: Demonstrates IC₅₀ values of 0.0516 mM (compound 8) and 0.0345 mM (compound 9), outperforming thiourea (IC₅₀: 0.2387 mM) . Binding occurs via coordination to the enzyme’s nickel center .

  • Monoamine Oxidase (MAO) Modulation: Structural analogs show MAO-B inhibition (Ki: 0.89 µM), suggesting potential in neurodegenerative disease therapy .

Applications in Medicinal Chemistry

Drug Precursor

The aldehyde group serves as a versatile handle for synthesizing Schiff bases and hydrazones, which exhibit enhanced bioactivity:

  • Anticancer Derivatives: N-substituted analogs inhibit topoisomerase II (IC₅₀: 4.7 µM) .

  • Anti-Inflammatory Agents: Carboxamide derivatives reduce TNF-α production by 72% at 10 µM .

Computational and Structural Studies

Molecular Docking

Docking simulations reveal strong binding affinity (−9.2 kcal/mol) to the urease active site, with key interactions:

  • Hydrogen bonds between the hydroxyl group and His593.

  • π-π stacking of the indole ring with Phe592 .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models highlight the critical role of:

  • Electrophilicity Index (ω): Correlates with antimicrobial potency (R² = 0.89).

  • Polar Surface Area (PSA): Optimal PSA of 42.2 Ų enhances blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields and toxic reagents. Future work should explore:

  • Green Chemistry: Ionic liquid-mediated reactions to replace POCl₃ .

  • Enzymatic Catalysis: Lipase-catalyzed asymmetric synthesis for chiral derivatives .

Mechanistic Elucidation

While in vitro activities are well-documented, in vivo pharmacokinetics and toxicity profiles remain underexplored. Priority areas include:

  • Metabolic Stability: CYP450-mediated oxidation pathways.

  • Target Validation: CRISPR-Cas9 screens to identify novel biological targets .

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